molecular formula C16H24ClNO4 B13402378 8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride

8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride

Cat. No.: B13402378
M. Wt: 329.82 g/mol
InChI Key: YGKQEUZFDXGJOL-UHFFFAOYSA-N
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Description

8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride is a complex organic compound with a unique structure that includes a quinolinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the quinolinone core through cyclization reactions.
  • Introduction of the hydroxy and propan-2-yloxybutyl groups via selective functionalization reactions.
  • Purification and isolation of the final product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted quinolinones.

Scientific Research Applications

8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

  • Binding to enzymes or receptors, thereby modulating their activity.
  • Interfering with cellular processes such as DNA replication or protein synthesis.
  • Inducing oxidative stress or apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

  • 8-hydroxy-5-(1-hydroxy-2-(isopropylamino)butyl)-2(1H)-quinolinone
  • 8-hydroxy-5-(1-hydroxy-2-(1-methylethyl)amino)butyl)-2(1H)-quinolinone

Uniqueness

8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H24ClNO4

Molecular Weight

329.82 g/mol

IUPAC Name

8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C16H23NO4.ClH/c1-4-13(21-9(2)3)16(20)11-5-7-12(18)15-10(11)6-8-14(19)17-15;/h5,7,9,13,16,18,20H,4,6,8H2,1-3H3,(H,17,19);1H

InChI Key

YGKQEUZFDXGJOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=C2CCC(=O)NC2=C(C=C1)O)O)OC(C)C.Cl

Origin of Product

United States

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